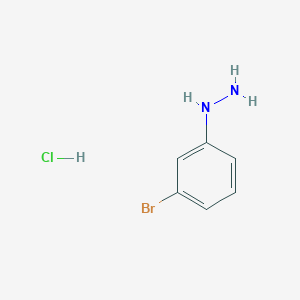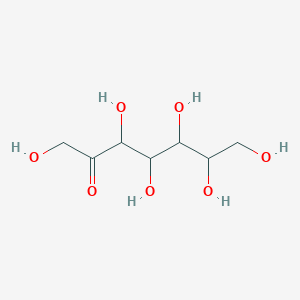![molecular formula C15H12Cl2N4S B029032 6-(2,6-Dichlorphenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imin CAS No. 185039-29-6](/img/structure/B29032.png)
6-(2,6-Dichlorphenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imin
Übersicht
Beschreibung
- This step involves the substitution reaction where the dichlorophenyl group is introduced using reagents like 2,6-dichlorobenzyl chloride under basic conditions.
Methylation and Thiolation:
- Methylation is achieved using methyl iodide (CH₃I) in the presence of a base.
- Thiolation involves the introduction of the methylthio group using reagents like methylthiol (CH₃SH) or dimethyl disulfide (CH₃SSCH₃).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its electronic properties and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its anticancer properties, particularly its ability to inhibit tyrosine kinases involved in cancer cell proliferation .
- Potential applications in the treatment of other diseases involving abnormal cell growth.
Industry:
- Potential use in the development of pharmaceuticals and agrochemicals.
- Studied for its stability and reactivity, making it a candidate for various industrial applications.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
Diese Verbindung ist strukturell ähnlich zu verschiedenen Pyrido[2,3-d]pyrimidin-Derivaten, die auf ihre Antikrebs-Eigenschaften untersucht wurden. Sie kann als Kinase-Inhibitor wirken und spezifische Enzyme angreifen, die an der Proliferation von Krebszellen beteiligt sind. Zum Beispiel haben Verbindungen wie PD-166285 Wirksamkeit gegen Brustkrebszelllinien gezeigt, indem sie die Tyrosinkinase-Aktivität hemmen .
Wirkmechanismus
Target of Action
The primary target of this compound is believed to be the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the tyrosine protein kinase family and plays a crucial role in cellular processes through signal transduction and cell expressions .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its activity . This inhibition is achieved through the compound’s specific steric, electrostatic, and hydrophobic fields . The interaction results in changes in the cellular processes controlled by EGFR, primarily affecting cell growth .
Biochemical Pathways
The inhibition of EGFR disrupts the signal transduction pathways it controls, leading to downstream effects on cellular processes . These processes include cell proliferation, differentiation, and survival . The disruption of these processes can lead to the inhibition of cancer growth .
Pharmacokinetics
The compound’s increasing hydrophobicity is associated with increasing anticancer activity , which may suggest its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cancer growth . This is achieved through the disruption of cellular processes controlled by EGFR . The compound has shown potent activity against a variety of cancers, including colon, lung, and head and neck carcinoma .
Action Environment
The design of better derivatives by compromising high activity with less toxicity through chemical tweaking is suggested as a trade-off , indicating that the compound’s action may be influenced by its chemical environment.
Biochemische Analyse
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine typically involves the following steps:
-
Formation of the Pyrido[2,3-d]pyrimidine Core:
- Starting with a suitable pyridine derivative, the core structure is formed through cyclization reactions.
- Common reagents include formamide derivatives and catalysts like phosphorus oxychloride (POCl₃).
Vergleich Mit ähnlichen Verbindungen
6-(2,6-Dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one: Similar structure but lacks the methylthio group, affecting its reactivity and biological activity.
8-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine: Lacks the dichlorophenyl group, which may reduce its potency as a kinase inhibitor.
Uniqueness:
Eigenschaften
IUPAC Name |
6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4S/c1-21-13(18)9(12-10(16)4-3-5-11(12)17)6-8-7-19-15(22-2)20-14(8)21/h3-7,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGQGHKWGPQNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=N)C(=CC2=CN=C(N=C21)SC)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445226 | |
| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185039-29-6 | |
| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)
![N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride](/img/structure/B28975.png)


![[(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B28980.png)






![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)
